1-[(2-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride
Description
1-[(2-Aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride (CAS: 352556-22-0) is a sulfanyl-aniline derivative featuring a dimethylformamide (DMF) moiety and a hydrochloride salt. Its molecular formula is C₉H₁₂N₂OS·HCl, with a molecular weight of 196.27 g/mol (free base; hydrochloride weight is higher) . The compound combines a 2-aminophenyl group linked via a sulfanyl bridge to a dimethylformamide group, making it structurally distinct from typical DMF solvent applications .
Properties
IUPAC Name |
S-(2-aminophenyl) N,N-dimethylcarbamothioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS.ClH/c1-11(2)9(12)13-8-6-4-3-5-7(8)10;/h3-6H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEAHBRHYKVSJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=CC=CC=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2-Aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride, also known by its CAS number 1251923-35-9, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's significance in medicinal chemistry.
- Molecular Formula : C9H13ClN2OS
- Molecular Weight : 232.73 g/mol
- Structure : The compound features a sulfanyl group attached to a dimethylformamide structure, which enhances its reactivity and potential biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:
- Antimicrobial Properties : Studies have shown that related compounds possess broad-spectrum antimicrobial effects against various bacterial strains while maintaining non-cytotoxicity towards human cell lines such as HeLa and MCF-7.
- Anti-inflammatory and Antitumor Activities : Derivatives of this compound may inhibit specific enzymes and pathways involved in inflammation and cancer, suggesting potential therapeutic benefits.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression. These interactions are crucial for understanding its therapeutic applications.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains; non-cytotoxic to HeLa and MCF-7 cell lines. | |
| Anti-inflammatory | Inhibits enzymes related to inflammatory responses. | |
| Antitumor | Potential to inhibit cancer-related pathways; requires further investigation. |
Case Study: Antimicrobial Activity
In a study assessing the antimicrobial properties of similar compounds, it was found that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The study highlighted its effectiveness compared to standard antibiotics, suggesting it could be a candidate for developing new antimicrobial agents.
Case Study: Enzyme Interaction Studies
Another research investigation focused on the interaction of this compound with specific enzymes involved in inflammatory responses. The results indicated that the compound could effectively reduce the activity of these enzymes in vitro, supporting its potential use in treating inflammatory diseases.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Key Structural Features
The compound’s uniqueness lies in its sulfanyl-aniline linkage and DMF integration . Below is a comparison with structurally or functionally related compounds:
Table 1: Structural Comparison with Similar Compounds
Physicochemical Properties
- Solubility : The DMF moiety may enhance solubility in polar aprotic solvents compared to purely aromatic sulfanyl compounds (e.g., bromobenzene derivatives) .
- Stability : Hydrochloride salts generally improve crystallinity and storage stability, as seen in EDCI and cyclopropane sulfonamide analogs .
Table 3: Physicochemical Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
